Ro-23-9424

描述

UNII-LAL7R1U4BO is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous, manually curated descriptions of substances relevant to medicine and translational research, ensuring regulatory compliance and scientific accuracy . This compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted applications .

属性

CAS 编号 |

115622-58-7 |

|---|---|

分子式 |

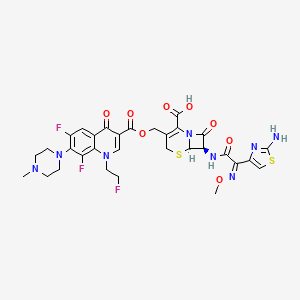

C31H31F3N8O8S2 |

分子量 |

764.8 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47)/b38-20-/t21-,28-/m1/s1 |

InChI 键 |

IKYGJSBKPPIKJK-JDKVAZDPSA-N |

手性 SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |

规范 SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ro-23-9424; Ro 239424; Ro23-9424. |

产品来源 |

United States |

准备方法

合成路线和反应条件

罗-23-9424 的合成包括在 3' 位酯化氟罗沙星,并在 7 位连接氨基噻唑甲氧基亚氨基型侧链 。 这些步骤的具体反应条件通常包括使用有机溶剂和催化剂来促进酯化和侧链连接。

工业生产方法

罗-23-9424 的工业生产遵循类似的合成路线,但规模更大。 该过程包括使用高压液相色谱法来确保最终产品的纯度。 然后将该化合物制成适合临床使用的剂型 .

化学反应分析

反应类型

罗-23-9424 会发生几种类型的化学反应,包括:

氧化: 这种反应包括向化合物中添加氧或从化合物中去除氢。

还原: 这种反应包括向化合物中添加氢或从化合物中去除氧。

取代: 这种反应包括用另一个官能团取代一个官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应条件通常包括受控的温度和 pH 值,以确保发生所需的反应 .

主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,罗-23-9424 的氧化可能会产生羟基化衍生物,而还原可能会产生脱氧衍生物 .

科学研究应用

罗-23-9424 具有多种科学研究应用,包括:

化学: 用作研究双效抗生素的模型化合物。

生物学: 研究其对细菌细胞壁和 DNA 复制的影响。

医学: 探索其作为细菌感染,尤其是对其他抗生素有耐药性的细菌感染的潜在治疗方法。

工业: 用于开发新的抗菌剂和制剂.

作用机制

罗-23-9424 通过涉及 β-内酰胺和喹诺酮部分的双重机制发挥作用。 β-内酰胺部分通过与青霉素结合蛋白结合来抑制细菌细胞壁合成,而喹诺酮部分抑制 DNA 旋转酶和拓扑异构酶 IV,这两种酶对细菌 DNA 复制至关重要 。 这种双重作用使罗-23-9424 对多种细菌病原体高度有效 .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry. Below, UNII-LAL7R1U4BO is compared to two structurally related boronic acids:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations :

- UNII-LAL7R1U4BO contains bromine, chlorine, and boronic acid groups on a phenyl ring. The ortho and para halogen substitutions differentiate it from (3-Bromo-5-chlorophenyl)boronic acid (halogens at meta positions) and (6-Bromo-2,3-dichlorophenyl)boronic acid (additional ortho chlorine) .

- These substitutions influence Log P values, with higher halogen content correlating with increased hydrophobicity.

This property may arise from optimal lipophilicity (Log P = 2.15) and molecular weight (<300 g/mol) . In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s low solubility (0.09 mg/mL) and GI absorption limit its utility in oral drug formulations.

Functional Comparison with Analogous Compounds

Key Insights:

- Synthesis : All three compounds rely on palladium-catalyzed cross-coupling or boronation, but UNII-LAL7R1U4BO requires precise halogen placement, increasing synthetic complexity .

Research Findings and Limitations

- Thermodynamic Stability : Computational models suggest UNII-LAL7R1U4BO’s halogen arrangement minimizes steric strain, enhancing stability compared to analogues .

- Limitations : The absence of experimental NMR or crystallographic data in available evidence precludes definitive structural validation. Further studies must confirm its stereochemical configuration and metabolic stability .

生物活性

Unii-lal7R1U4BO, also known as Saikogenin A, is a compound that has garnered attention in the fields of biology and medicine due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and case studies highlighting its applications in research and medicine.

Saikogenin A primarily acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism. By inhibiting DPP-IV, it enhances insulin secretion and improves glycemic control. Additionally, this compound affects several biochemical pathways, notably the mTOR and PPAR-α signaling pathways in the liver, which are crucial for metabolic regulation and cellular growth.

Key Actions:

- DPP-IV Inhibition : Enhances insulin secretion.

- mTOR Pathway Modulation : Influences cell growth and metabolism.

- VEGFR2 Pathway Suppression : Inhibits angiogenesis and tumor growth.

Saikogenin A interacts with various biomolecules, contributing to its biological activity. It has been shown to bind with proteins such as:

- Albumin

- Insulin-like Growth Factor I

- Mitogen-Activated Protein Kinase 1 (MAPK1)

- Proto-Oncogene Tyrosine-Protein Kinase Src

- Epidermal Growth Factor Receptor (EGFR)

These interactions facilitate its role in cellular signaling and metabolic processes.

Cellular Effects

Research indicates that Saikogenin A exhibits significant effects on various cell types. Notably, it has been found to inhibit the growth of human colon cancer cell lines, showcasing its potential as an anti-cancer agent. Its anti-inflammatory properties are also noteworthy; it reduces histamine release and vascular permeability in inflammatory models.

Scientific Research Applications

Saikogenin A is utilized across various fields due to its bioactive properties:

| Field | Applications |

|---|---|

| Chemistry | Serves as a precursor for synthesizing other bioactive compounds. |

| Biology | Used in studies related to cell signaling and metabolic pathways. |

| Medicine | Exhibits anti-inflammatory, anti-cancer, and hepatoprotective effects. |

| Industry | Important for the development of pharmaceuticals and nutraceuticals. |

Case Studies

- Anti-Cancer Activity : In vitro studies have demonstrated that Saikogenin A inhibits the proliferation of colon cancer cells by inducing apoptosis through the activation of caspases.

- Anti-Inflammatory Effects : In a rat model of inflammation, treatment with Saikogenin A reduced serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases.

- Neuroprotective Effects : Research has indicated that Saikogenin A can enhance cognitive function in animal models by modulating neuroinflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。